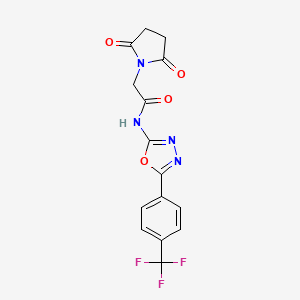

2-(2,5-dioxopyrrolidin-1-yl)-N-(5-(4-(trifluoromethyl)phenyl)-1,3,4-oxadiazol-2-yl)acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

This compound is part of a group of (2,5-dioxopyrrolidin-1-yl)(phenyl)acetamides . It has been studied for its potential as an anticonvulsant .

Synthesis Analysis

The synthesis of this compound involves an optimized coupling reaction . The progress of the reaction was monitored by HPLC .Molecular Structure Analysis

The molecular structure of this compound includes a 2,5-dioxopyrrolidin-1-yl group and a 5-(4-(trifluoromethyl)phenyl)-1,3,4-oxadiazol-2-yl group .Chemical Reactions Analysis

The chemical reactions involving this compound were monitored by HPLC .Physical And Chemical Properties Analysis

The compound is a white solid with a melting point of 188.1–188.5 °C .Scientific Research Applications

Synthesis and Structural Analysis

- Karpina et al. (2019) developed methods for synthesizing novel acetamides bearing a 1,2,4-oxadiazole cycle. These compounds, including analogs related to the specified chemical, were structurally proven using NMR spectroscopy and assessed for pharmacological activity (Karpina et al., 2019).

- A study by Ying-jun (2012) focused on the synthesis of a novel 1,3,4-oxadiazole derivative, providing detailed NMR studies for structural elucidation (Li Ying-jun, 2012).

Antimicrobial and Anticancer Applications

- Gul et al. (2017) synthesized derivatives related to the specified compound, demonstrating significant antimicrobial and hemolytic activities (Samreen Gul et al., 2017).

- Vinayak et al. (2014) investigated novel derivatives for cytotoxicity on various cancer cell lines, finding some to be highly cytotoxic (A. Vinayak et al., 2014).

Other Applications

- Latli et al. (2015) explored a novel inhibitor with pharmacokinetic properties in the context of five-lipoxygenase activity protein, highlighting the versatility of related compounds (B. Latli et al., 2015).

- Shih et al. (2015) utilized derivatives in the development of high-efficiency organic light-emitting diodes (OLEDs), demonstrating the material's potential in electronic applications (Cheng-Hung Shih et al., 2015).

Mechanism of Action

Target of Action

The compound 2-(2,5-dioxopyrrolidin-1-yl)-N-{5-[4-(trifluoromethyl)phenyl]-1,3,4-oxadiazol-2-yl}acetamide is likely to interact with several targets. These targets may include central sodium/calcium currents and the transient receptor potential vanilloid 1 (TRPV1) receptor .

Mode of Action

The interaction of 2-(2,5-dioxopyrrolidin-1-yl)-N-{5-[4-(trifluoromethyl)phenyl]-1,3,4-oxadiazol-2-yl}acetamide with its targets results in the inhibition of central sodium/calcium currents and antagonism of the TRPV1 receptor . This interaction and subsequent inhibition and antagonism are likely to contribute to the compound’s observed effects.

Biochemical Pathways

Given its interaction with central sodium/calcium currents and the trpv1 receptor, it is likely that the compound affects pathways related to these targets .

Pharmacokinetics

The compound 2-(2,5-dioxopyrrolidin-1-yl)-N-{5-[4-(trifluoromethyl)phenyl]-1,3,4-oxadiazol-2-yl}acetamide has been shown to have drug-like absorption, distribution, metabolism, excretion, and toxicity (ADME-Tox) properties in in vitro assays . These properties suggest that the compound has good bioavailability.

Result of Action

The action of 2-(2,5-dioxopyrrolidin-1-yl)-N-{5-[4-(trifluoromethyl)phenyl]-1,3,4-oxadiazol-2-yl}acetamide results in potent anticonvulsant and antinociceptive properties . The compound has demonstrated broad-spectrum protective activity in a range of mouse models, such as the maximal electroshock test, the pentylenetetrazole-induced seizures, and the 6 Hz seizures .

Safety and Hazards

Future Directions

properties

IUPAC Name |

2-(2,5-dioxopyrrolidin-1-yl)-N-[5-[4-(trifluoromethyl)phenyl]-1,3,4-oxadiazol-2-yl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11F3N4O4/c16-15(17,18)9-3-1-8(2-4-9)13-20-21-14(26-13)19-10(23)7-22-11(24)5-6-12(22)25/h1-4H,5-7H2,(H,19,21,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WIHWOOLHZMSDPP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)N(C1=O)CC(=O)NC2=NN=C(O2)C3=CC=C(C=C3)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11F3N4O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

368.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(2,5-dioxopyrrolidin-1-yl)-N-(5-(4-(trifluoromethyl)phenyl)-1,3,4-oxadiazol-2-yl)acetamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-fluoro-N-[2-(2-furyl)-2-(2-thienylsulfonyl)ethyl]-2-methoxybenzenesulfonamide](/img/structure/B2629799.png)

![1,6,7-trimethyl-3,8-bis(4-methylbenzyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2629800.png)

![2-amino-N-(3-methylphenyl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B2629801.png)

![N-(5-(2,5-dimethylfuran-3-yl)-1,3,4-oxadiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide](/img/structure/B2629802.png)

![N-[2-[(2,2,2-trichloroacetyl)amino]ethyl]-2,5-bis(2,2,2-trifluoroethoxy)benzamide](/img/structure/B2629804.png)

![4-[(4-fluorophenyl)methyl]-1-sulfanylidene-2H-[1,2,4]triazolo[4,3-a]quinazolin-5-one](/img/structure/B2629805.png)

![N-[3-(1H-imidazol-1-yl)propyl]-12-methyl-2-oxo-6-thia-1,8-diazatricyclo[7.4.0.0^{3,7}]trideca-3(7),4,8,10,12-pentaene-5-carboxamide](/img/structure/B2629806.png)

![4-fluoro-3-(1H-1,2,3,4-tetrazol-5-yl)-N-{[2-(thiophen-2-yl)pyridin-3-yl]methyl}benzene-1-sulfonamide](/img/structure/B2629809.png)

![N-(2-fluorophenyl)-1-[(2-fluorophenyl)methoxy]-2-oxopyridine-3-carboxamide](/img/structure/B2629814.png)

![7-(4-acetylpiperazine-1-carbonyl)-5-methyl-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2629815.png)

![4-pyrrolidin-1-ylsulfonyl-N-[3-[(4-pyrrolidin-1-ylsulfonylbenzoyl)amino]naphthalen-2-yl]benzamide](/img/structure/B2629819.png)